molecular formula C14H13NO3 B3043628 5-(2,6-Dimethoxyphenyl)nicotinaldehyde CAS No. 887973-87-7

5-(2,6-Dimethoxyphenyl)nicotinaldehyde

Cat. No.: B3043628
CAS No.: 887973-87-7
M. Wt: 243.26 g/mol
InChI Key: VTAFCYAGJSSJOC-UHFFFAOYSA-N
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Description

5-(2,6-Dimethoxyphenyl)nicotinaldehyde is an organic compound with the molecular formula C14H13NO3 It is a derivative of nicotinaldehyde, characterized by the presence of two methoxy groups attached to the phenyl ring

Properties

IUPAC Name

5-(2,6-dimethoxyphenyl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-12-4-3-5-13(18-2)14(12)11-6-10(9-16)7-15-8-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAFCYAGJSSJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CN=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethoxyphenyl)nicotinaldehyde typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated nicotinaldehyde in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethoxyphenyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 5-(2,6-Dimethoxyphenyl)nicotinic acid.

    Reduction: 5-(2,6-Dimethoxyphenyl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,6-Dimethoxyphenyl)nicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethoxyphenyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzaldehyde: Similar structure but lacks the nicotinic moiety.

    3,5-Dimethoxybenzaldehyde: Similar structure but with different positioning of methoxy groups.

    Nicotinaldehyde: Lacks the methoxy groups.

Uniqueness

The combination of these functional groups allows for diverse reactivity and interactions, making it a valuable compound in various research fields .

Biological Activity

5-(2,6-Dimethoxyphenyl)nicotinaldehyde, with the CAS number 887973-87-7, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a substituted aldehyde group and two methoxy groups on the phenyl ring. Its molecular formula is C13H13N1O3, and it has been studied for various biological activities including anticancer, antimicrobial, and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. It induces apoptosis through mechanisms involving mitochondrial depolarization and caspase activation. For instance, studies indicated that it effectively inhibits tubulin polymerization in cancer cells, leading to cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values indicate potent activity in the low micromolar range against prostate cancer cells (DU-145) compared to other tested cell lines .
  • Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in DU-145 cells. The apoptotic effects were confirmed through various assays including Hoechst staining and annexin-V FITC .
  • Comparative Analysis : A comparative study with similar compounds showed that this compound has enhanced activity compared to other analogs. For example, compounds structurally related to it displayed less pronounced cytotoxicity against the same cancer cell lines.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in DU-145 cells
CytotoxicityIC50 values in low micromolar range
AntimicrobialActive against specific bacterial strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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